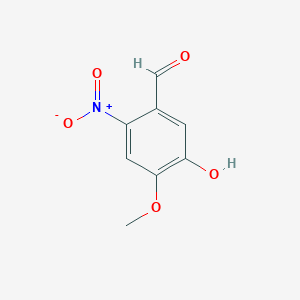

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTULGYAZUWPSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301264 | |

| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-47-6 | |

| Record name | 58749-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde from Veratraldehyde

This technical guide provides a detailed exploration of the synthetic pathway for converting veratraldehyde (3,4-dimethoxybenzaldehyde) into 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. This molecule serves as a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthesis is a compelling case study in electrophilic aromatic substitution and regioselective demethylation, offering insights applicable to complex organic synthesis. This document is intended for researchers, chemists, and professionals in drug development, providing both theoretical understanding and practical, field-proven protocols.

Strategic Overview: A Two-Step Synthetic Approach

The conversion of veratraldehyde to the target compound is efficiently achieved through a two-step process. This strategy is predicated on the electronic properties of the starting material and the intermediate, which guide the regiochemical outcomes of each transformation.

-

Step 1: Electrophilic Nitration. The process begins with the nitration of the veratraldehyde aromatic ring. The electron-donating methoxy groups strongly influence the position of the incoming nitro group, directing it to an ortho position, yielding 4,5-dimethoxy-2-nitrobenzaldehyde (also known as 6-nitroveratraldehyde).

-

Step 2: Regioselective Demethylation. The subsequent and most critical step involves the selective removal of the methyl group from the methoxy substituent at the C-5 position. This is accomplished using a specialized demethylation procedure that preserves the C-4 methoxy group, resulting in the final product, this compound.

The entire workflow is designed to maximize yield and purity while maintaining operational safety.

Caption: Overall synthetic workflow from veratraldehyde.

Step 1: Nitration of Veratraldehyde

Mechanistic Rationale & Regioselectivity

The nitration of veratraldehyde is a classic example of electrophilic aromatic substitution. The benzene ring is activated by two electron-donating methoxy (-OCH₃) groups and deactivated by the electron-withdrawing aldehyde (-CHO) group.

-

Directing Effects: The methoxy groups are powerful ortho, para-directing activators. The aldehyde group is a meta-directing deactivator. The position of nitration is determined by the cumulative effect of these substituents. The C-2 and C-6 positions are most activated by the methoxy groups.

-

Causality of Experimental Choice: Nitration is directed to the C-6 position (which becomes the C-2 position in the product, 4,5-dimethoxy-2-nitrobenzaldehyde) due to the strong activating effect of the adjacent methoxy groups. Performing the reaction at a reduced temperature (18–22°C) is critical to control the highly exothermic nature of the nitration, preventing over-nitration and oxidative side reactions that can degrade the aldehyde functionality.[1] The use of nitric acid alone, without sulfuric acid, is sufficient for this activated system and avoids the harsher conditions of a mixed-acid nitration.[1][2]

Caption: Reaction scheme for the nitration of veratraldehyde.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure outlined in Organic Syntheses.[1]

Critical Note: The product, 4,5-dimethoxy-2-nitrobenzaldehyde, is highly sensitive to light. All procedures following its formation should be conducted in semi-darkness or with apparatus protected from light (e.g., wrapped in aluminum foil).[1]

-

Apparatus Setup: In a fume hood, place a 1-L wide-mouth Erlenmeyer flask inside a larger water bath. Equip the flask with a mechanical stirrer.

-

Reagent Preparation: Add 350 mL of nitric acid (specific gravity 1.4) to the flask and cool the surrounding water bath to approximately 15°C.

-

Reaction: Crush 70 g (0.42 mole) of veratraldehyde into small grains. Begin stirring the nitric acid and add the crushed veratraldehyde in small portions over a period of about 1 hour.

-

Temperature Control: Monitor the internal temperature of the reaction mixture closely, maintaining it between 18°C and 22°C. Use ice cubes in the outer bath as needed to manage the exotherm.[1]

-

Reaction Completion: After all the veratraldehyde has been added, continue stirring for an additional 10 minutes.

-

Product Precipitation: Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container. This will cause the crude product to precipitate.

-

Isolation: Filter the yellow precipitate using a large Büchner funnel. Resuspend the filter cake in 2 L of cold water, stir for several minutes, and filter again to wash away residual acid.

-

Purification: The crude, damp product can be recrystallized directly. Dissolve it in 2 L of boiling 95% ethanol. Allow the solution to cool and stand overnight. The product will crystallize. Filter the purified solid, concentrate the mother liquor to obtain a second crop, and dry the combined solids in a vacuum oven at 50°C.

Data Summary: Nitration

| Parameter | Value | Reference |

| Starting Material | Veratraldehyde | [1] |

| Reagent | Nitric Acid (sp. gr. 1.4) | [1] |

| Temperature | 18–22 °C | [1] |

| Reaction Time | ~1 hour addition, 10 min stir | [1] |

| Typical Yield | 73–79% | [1] |

| Product Name | 4,5-Dimethoxy-2-nitrobenzaldehyde | [3][4] |

| CAS Number | 20357-25-9 | [3] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 132–133 °C (after recrystallization) | [1] |

Step 2: Selective Demethylation

Mechanistic Rationale & Regioselectivity

The selective cleavage of the C-5 methoxy ether is the most nuanced step of this synthesis. General demethylating agents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) often lack the required regioselectivity.[5] A specialized method using concentrated sulfuric acid with methionine as an additive provides a path to the desired product.[6]

-

Causality of Reagent Choice: The mechanism is thought to involve the formation of a multi-point hydrogen-bonded complex between the substrate, methionine, and sulfuric acid. This complexation may preferentially expose the C-5 methoxy group to nucleophilic attack by the methionine sulfur atom or hydrolysis, leading to its cleavage over the C-4 methoxy group. The precise mechanism involves the formation of an intermediate that facilitates the removal of the methyl group.[6] This approach is a prime example of using a biomolecule to influence the selectivity of a classical organic reaction.

Caption: Reaction scheme for selective demethylation.

Detailed Experimental Protocol

This protocol is based on the methodology reported for the synthesis of this compound.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4,5-dimethoxy-2-nitrobenzaldehyde and a molar equivalent of L-methionine.

-

Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid to the mixture with continuous stirring.

-

Reaction: Allow the reaction to proceed, monitoring its progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation & Extraction: If the product precipitates as a solid, it can be collected by vacuum filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by column chromatography or recrystallization to yield the pure final product.

Data Summary: Demethylation

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethoxy-2-nitrobenzaldehyde | [6] |

| Reagents | Concentrated H₂SO₄, L-Methionine | [6] |

| Key Feature | Selective cleavage of C-5 methoxy group | [6] |

| Typical Yield | 65.0% | [6] |

| Product Name | This compound | [6][7][8] |

| CAS Number | 58749-47-6 | [7][8] |

| Appearance | Solid | [9] |

| Molecular Formula | C₈H₇NO₅ | [6] |

Characterization and Validation

The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques. The structures should be validated by comparing the obtained data with literature values.

-

¹H-NMR Spectroscopy: To confirm the number and environment of protons. For the final product, the appearance of a hydroxyl proton signal and the disappearance of one methoxy signal are key indicators.

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), nitro (-NO₂), and ether (C-O-C) groups should be present.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

The successful synthesis yields this compound, a versatile building block ready for application in further synthetic endeavors.

References

- Schmidt, V., Hammann, P. E., & Steglich, W. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed.

- Marques, C. A., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- Indian Patent No. 188336. "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

- VERATRALDEHYDE.

- Fetscher, C. A. (1953).

- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

- Wang, Y., et al. (2009). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.

- Sintesis 6-Nitro Veratraldehid (3,4-Dimetoksi-6-Nitro Benzaldehid) dari Vanilin dengan HNO3 dan Campuran HNO3-H2SO4.

- US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.

- 4,5-dimethoxy-2-nitrobenzaldehyde. Echemi.

- Synthesis of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board.

- 5-Hydroxy-2-nitrobenzaldehyde. NIST WebBook.

- veratraldehyde, 120-14-9. The Good Scents Company.

- 6-Nitrover

- Study On The Synthesis Of Veratraldehyde And Its Deriv

- CN103193608A - Method for preparing dimethoxy benzaldehyde

- 4-hydroxy-5-methoxy-2-nitrobenzaldehyde. ChemicalBook.

- Elucidation of the Complex Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone. S. Afr. J. Chem.

- This compound. Chemsrc.

- 5-hydroxy-4-methoxy-2-nitro-benzaldehyde. ChemicalBook.

- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS#:58749-47-6 | Chemsrc [chemsrc.com]

- 8. 5-hydroxy-4-methoxy-2-nitro-benzaldehyde | 58749-47-6 [chemicalbook.com]

- 9. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]

A Technical Guide to 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key aromatic intermediate. With its unique assembly of functional groups, this compound serves as a versatile building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. This document will cover its core physicochemical properties, a detailed synthesis protocol with mechanistic considerations, spectroscopic analysis, and key applications for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. The strategic placement of an electron-donating hydroxyl group, a methoxy group, and the strongly electron-withdrawing nitro and aldehyde groups creates a distinct electronic and reactive profile, making it a valuable precursor for further chemical modifications.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 58749-47-6 | [1][2][3] |

| Molecular Formula | C₈H₇NO₅ | [4] |

| Molecular Weight | 197.15 g/mol | [2][3] |

| Appearance | Yellow solid | [2] |

| Purity | ≥95% (typical) | [2][3] |

| Boiling Point | 420.2 ± 45.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |

Synthesis and Mechanistic Insights

A reliable and efficient synthesis of this compound can be achieved starting from the readily available precursor, veratraldehyde (3,4-dimethoxybenzaldehyde).[5] The process involves two key transformations: electrophilic nitration followed by a regioselective demethylation.

Sources

An In-Depth Technical Guide to 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a hydroxyl, a methoxy, a nitro, and an aldehyde group on a benzene ring, provides a rich platform for a variety of chemical transformations. The interplay of these functional groups, with the electron-withdrawing nitro and aldehyde moieties and the electron-donating hydroxyl and methoxy groups, creates a unique electronic environment that is of significant interest in the design and synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 58749-47-6 | [1][2][3] |

| Molecular Formula | C₈H₇NO₅ | [4] |

| Molecular Weight | 197.15 g/mol | [1][2] |

| Appearance | Yellow solid | [1][2] |

| Purity | ≥95% | [1][2] |

| IUPAC Name | This compound | [5] |

| Storage Temperature | Inert atmosphere, 2-8°C | [4] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from veratraldehyde. The general synthetic approach involves the nitration of a protected or substituted benzaldehyde derivative, followed by selective deprotection or modification to yield the final product.[6]

A representative synthetic pathway is outlined below:

Detailed Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzaldehyde

This protocol describes the selective demethylation of 4,5-dimethoxy-2-nitrobenzaldehyde to yield this compound.[6]

Materials:

-

4,5-dimethoxy-2-nitrobenzaldehyde

-

Methionine

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Ice

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a minimal amount of a suitable solvent.

-

Addition of Reagents: Add a molar equivalent of methionine to the solution.

-

Acidification: Carefully and slowly, add concentrated sulfuric acid to the reaction mixture while maintaining a low temperature using an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactivity and Applications in Drug Development

The presence of multiple functional groups makes this compound a valuable building block in medicinal chemistry. The aldehyde group is particularly reactive and can readily undergo condensation reactions with primary amines to form Schiff bases, which are a class of compounds known for their broad range of biological activities.

Proposed Application in Antimicrobial Drug Discovery

While direct biological activity data for this compound is limited, its structural isomer, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated significant antimicrobial and antifungal properties.[7][8][9][10] This suggests that this compound and its derivatives are promising candidates for screening as antimicrobial agents. A general protocol for evaluating the antibacterial activity is provided below.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth only)

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive and negative controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its rich functionality allows for the creation of a diverse range of derivatives, particularly Schiff bases, which are of interest for the development of new therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the known antimicrobial properties of its structural isomers suggest that it is a promising scaffold for the discovery of novel anti-infective compounds. This guide provides a foundational resource for researchers to explore the potential of this compound in their scientific endeavors.

References

Sources

- 1. 5-hydroxy-4-methoxy-2-nitro-benzaldehyde | 58749-47-6 [chemicalbook.com]

- 2. This compound [sytracks.com]

- 3. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-hydroxy-4-methoxy-2-nitro-benzaldehyde | 58749-47-6 [chemicalbook.com]

- 5. This compound | CAS#:58749-47-6 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the historical and principal synthesis of this compound (CAS No: 58749-47-6), a valuable nitroaromatic intermediate in the development of pharmaceuticals and fine chemicals. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the synthetic strategy, focusing on the principles of regioselectivity that govern the reaction outcomes. Detailed, field-proven protocols are provided, alongside safety considerations and workflow visualizations, to equip researchers and development professionals with a thorough and practical understanding of this compound's preparation.

Chemical Identity and Significance

This compound, also known as 2-nitroisovanillin, is a substituted benzaldehyde featuring hydroxyl, methoxy, and nitro functional groups. This combination of reactive sites makes it a versatile precursor for constructing more complex molecular architectures. Its primary value lies in its role as a key building block in multi-step organic syntheses.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Nitroisovanillin |

| CAS Number | 58749-47-6[1][2] |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.15 g/mol [1] |

| Appearance | Yellow solid[1] |

Foundational Synthesis: The Veratraldehyde Route

While the precise first synthesis of this specific isomer is not prominently documented in early chemical literature, the most established and reliable pathway proceeds from veratraldehyde (3,4-dimethoxybenzaldehyde). This multi-step approach is a classic example of using a protecting group strategy—in this case, a methyl ether—to control the regiochemical outcome of an electrophilic aromatic substitution, followed by a selective deprotection to yield the target molecule.

Strategic Overview

The synthesis is logically executed in two primary stages:

-

Nitration: Introduction of a nitro group onto the veratraldehyde ring.

-

Selective Demethylation: Cleavage of a specific methyl ether to unmask the phenolic hydroxyl group.

This strategy is necessary because direct nitration of the corresponding phenol, isovanillin (3-hydroxy-4-methoxybenzaldehyde), would be unselective. The powerful activating and ortho, para-directing nature of the hydroxyl group would compete with the methoxy group, leading to a complex mixture of isomers that is difficult to separate. The veratraldehyde route circumvents this by ensuring both directing groups are methoxy groups, leading to a more predictable outcome.

Caption: High-level strategy for the synthesis of this compound.

Core Synthesis Methodologies & Protocols

This section details the experimental execution of the foundational veratraldehyde route, including the mechanistic principles that ensure its success.

Step 1: Nitration of Veratraldehyde

The first critical step is the regioselective nitration of veratraldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde, often referred to in literature as 6-nitroveratraldehyde.[3][4]

The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.

-

Methoxy Groups (-OCH₃): Both methoxy groups at the C3 and C4 positions are strong activating groups and are ortho, para-directors.

-

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director.

The nitronium ion (NO₂⁺) will preferentially attack the positions most activated by the methoxy groups. The C6 position (which becomes the C2 position in the final product's nomenclature) is ortho to the C-OCH₃ group at C3 and meta to the C-CHO group. Critically, it is also para to the methoxy group at C4, but this position is sterically hindered. The C2 position is also highly activated. However, the C6 position is the most favorable site for substitution due to the combined activating influence and accessibility, leading to the desired 6-nitroveratraldehyde intermediate.[3] Research indicates that using a mixed acid system (HNO₃/H₂SO₄) can significantly improve yields compared to using nitric acid alone.[4]

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]

Warning: This procedure involves concentrated strong acids and the product is light-sensitive. All operations should be conducted in a well-ventilated fume hood and in semidarkness.

-

Preparation: In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, place 350 mL of concentrated nitric acid (sp. gr. 1.4). Cool the flask in a water bath maintained at approximately 15°C.

-

Addition of Substrate: Slowly add 70 g (0.42 mole) of veratraldehyde (m.p. >43°C), crushed into small grains, to the stirring nitric acid over a period of about 1 hour. Monitor the internal temperature and ensure it does not exceed 20°C.

-

Reaction: After the addition is complete, continue stirring for an additional 10 minutes.

-

Quenching & Isolation: Pour the reaction mixture into 2 L of an ice-water slurry. The product will precipitate as a voluminous yellow solid.

-

Filtration and Washing: Collect the solid by vacuum filtration on a large Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral.

-

Recrystallization: Dissolve the crude, damp product in approximately 2 L of boiling 95% ethanol. Allow the solution to cool overnight. The product will crystallize. Collect the crystals by filtration and dry them in a vacuum oven at 50°C. A second crop can be obtained by concentrating the mother liquor.

| Parameter | Value | Reference |

| Starting Material | Veratraldehyde | [3] |

| Reagent | Concentrated Nitric Acid | [3] |

| Temperature | 15–20°C | [3] |

| Product | 4,5-Dimethoxy-2-nitrobenzaldehyde | [3] |

| Yield | 73–79% (recrystallized) | [3] |

| Melting Point | 132–133°C (pure) | [3] |

Step 2: Selective Demethylation

The second stage involves the selective cleavage of the C5-methoxy group of the intermediate to yield the final product. The methoxy group at the C4 position remains intact.

The selective dealkylation of one methoxy group over another is an excellent demonstration of electronic effects.

-

The nitro group (-NO₂) at C2 is a powerful electron-withdrawing group. Its influence is transmitted throughout the aromatic ring, primarily at the ortho and para positions.

-

The methoxy group at C5 is para to the nitro group. The strong electron-withdrawing effect of the nitro group reduces the electron density at the C5 position, weakening the C5-OAr bond and making this methoxy group more susceptible to cleavage.

-

The methoxy group at C4 is meta to the nitro group and is therefore less electronically affected, rendering it more stable under the reaction conditions.

One documented method employs concentrated sulfuric acid with methionine, which is proposed to form a hydrogen-bonded complex that facilitates the selective hydrolysis of the more labile C5-methoxy group.[5]

This protocol is based on the methodology described by Hua et al.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in concentrated sulfuric acid.

-

Addition of Methionine: Add a molar equivalent of methionine to the solution.

-

Reaction: Heat the mixture while stirring. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring to track the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the product.

-

Purification: Collect the solid product by filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound.

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethoxy-2-nitrobenzaldehyde | [5] |

| Reagents | Concentrated H₂SO₄, Methionine | [5] |

| Product | This compound | [5] |

| Yield | 65.0% | [5] |

Detailed Experimental Workflow Visualization

The following diagram provides a step-by-step visualization of the entire synthetic process, from starting materials to final purified product.

Caption: Detailed workflow for the two-step synthesis and purification of the title compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on a foundational strategy of protection and selective deprotection. The primary route, originating from veratraldehyde, leverages fundamental principles of electrophilic aromatic substitution to achieve high regioselectivity during the critical nitration step. Subsequent electronically-driven, selective demethylation affords the target compound in good yield. The protocols presented herein, grounded in authoritative literature, provide a reliable basis for the laboratory- and pilot-scale production of this important chemical intermediate.

References

-

Hua, G., et al. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Journal of Chemical Engineering of Chinese Universities, 21(6), 1019-1023. Available at: [Link]

-

Fetscher, C. A. (1953). 6-NITROVERATRALDEHYDE. Organic Syntheses, 33, 65. DOI: 10.15227/orgsyn.033.0065. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285294, this compound. Retrieved from [Link]

-

Darmadi, S., & Sari, P. (2018). SINTESIS 6-NITRO VERATRALDEHID (3,4-DIMETOKSI-6-NITRO BENZALDEHID) DARI VANILIN DENGAN HNO3 DAN CAMPURAN HNO3-H2SO4. Jurnal Kimia Valensi, 4(1), 76-83. Available at: [Link]

Sources

Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic pathways. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility and provides a robust, field-proven experimental protocol for its accurate determination. We delve into the physicochemical properties of the molecule, predict its solubility in various classes of organic solvents, and offer a step-by-step methodology for empirical validation. This guide is designed to be an essential resource for professionals requiring precise solubility data for process development, formulation, reaction optimization, and quality control.

Introduction: The Critical Role of Solubility

This compound (MW: 197.15 g/mol , CAS: 58749-47-6) is a substituted benzaldehyde with a unique combination of functional groups that make it a valuable precursor in organic synthesis.[1][2][3] The presence of a hydroxyl, a methoxy, a nitro, and an aldehyde group on the benzene ring imparts a distinct polarity and reactivity profile.

The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility and handling in a laboratory or industrial setting. Accurate solubility data is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is crucial for optimal reaction rates.

-

Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical factor for dosage form design.

-

Process Safety and Efficiency: Understanding solubility helps in preventing precipitation in reaction vessels and transfer lines, thereby ensuring a smooth and safe process.

This guide will provide the theoretical and practical knowledge to empower researchers to make informed decisions regarding solvent selection for this compound.

Physicochemical Properties and Their Impact on Solubility

The molecular structure of this compound is the primary determinant of its solubility. Let's analyze its key features:

-

Polar Functional Groups: The molecule possesses a hydroxyl (-OH) group, a nitro (-NO2) group, and an aldehyde (-CHO) group. These groups are polar and capable of engaging in dipole-dipole interactions.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, nitro, and aldehyde groups can all act as hydrogen bond acceptors. This significantly influences its interaction with protic solvents.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic character to the molecule.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group could influence its interaction with external solvent molecules.

The overall solubility of this compound will be a balance between its polar, hydrogen-bonding moieties and its nonpolar aromatic core. The widely used principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. The overall polarity of the molecule is also compatible with these solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | The polar functional groups of the solute will engage in strong dipole-dipole interactions with these solvents. The absence of a highly competitive hydrogen-bonding network (as in water) often enhances solubility for such compounds. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents can interact with the polar groups of the solute to some extent, and the nonpolar aromatic ring is compatible with the less polar character of these solvents. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the solute is a mismatch for the nonpolar nature of these solvents. van der Waals forces will be the primary, and weaker, mode of interaction. |

It is important to note that these are predictions. For nitrophenolic compounds, solubility can be significant in a range of organic solvents, including alcohols, ethers, and ketones.[5][6][7] Empirical determination is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

The isothermal equilibrium (or shake-flask) method is a reliable and widely adopted technique for determining the solubility of a solid in a liquid.[8] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of Solvent Vials: Add a known volume or mass of the chosen solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a solid phase should remain even after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal time.

-

Phase Separation: Allow the vials to rest at the set temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vials at the same temperature.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of the solute. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

This procedure should be repeated for each solvent and at each desired temperature.[9][10][11]

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Dichloromethane | 9.1 | ||

| Ethyl Acetate | 6.0 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure highlighting the key functional groups.

Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Conclusion

References

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4). [Link]

-

ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 285294, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 39211, 5-Hydroxy-2-nitrobenzaldehyde. [Link]

-

Chemsrc. This compound | CAS#:58749-47-6. [Link]

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

-

National Center for Biotechnology Information. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

Sources

- 1. This compound [sytracks.com]

- 2. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Crystal Structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of the synthesis, characterization, and crystal structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. In the absence of a publicly available, definitive crystal structure for this specific compound, this document leverages detailed data from its close isomers to provide a robust predictive analysis. It further outlines the essential experimental and computational protocols required for its complete characterization, thereby equipping researchers with the foundational knowledge and practical methodologies to explore its potential in drug development and materials science.

Introduction to this compound

This compound, with the chemical formula C₈H₇NO₅, is a substituted aromatic aldehyde.[1][2] Its molecular architecture is defined by a benzene ring functionalized with a hydroxyl (-OH), a methoxy (-OCH₃), a nitro (-NO₂), and a formyl (-CHO) group. The electronic interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and aldehyde groups results in a unique chemical environment that governs its reactivity, spectroscopic signature, and, critically, its solid-state structure.

The specific arrangement of these functional groups facilitates a rich tapestry of intermolecular interactions, most notably hydrogen bonding. These interactions are fundamental in dictating the crystal packing and, consequently, the material's physicochemical properties, such as solubility and melting point. A thorough understanding of the crystal structure is paramount for applications in drug development, where such solid-state characteristics profoundly influence bioavailability and formulation strategies. The pharmaceutical relevance of this class of compounds is underscored by a positional isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which serves as a key starting material in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[3]

Caption: 2D representation of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be accomplished starting from veratraldehyde, involving a nitration step followed by the selective hydrolysis of a methoxy group.[4]

Synthetic Protocol

This protocol is adapted from established literature procedures for similar substituted benzaldehydes.[4]

Step 1: Nitration of Veratraldehyde

-

In a suitable reaction vessel, dissolve veratraldehyde in an appropriate solvent such as acetic anhydride.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

-

Once the addition is complete, allow the reaction to stir for a designated period, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product, 4,5-dimethoxy-2-nitrobenzaldehyde.

-

Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry the product.

Step 2: Selective Demethylation

-

Dissolve the 4,5-dimethoxy-2-nitrobenzaldehyde obtained in Step 1 in concentrated sulfuric acid.

-

Introduce a molar equivalent of methionine. Methionine is believed to facilitate the selective hydrolysis of the methoxy group at the 5-position via the formation of a hydrogen-bonded complex.[4]

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice water to precipitate the final product, this compound.

-

Filter the solid, wash it extensively with water, and dry. For enhanced purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is anticipated to display characteristic signals for the aldehydic proton, aromatic protons, methoxy protons, and the hydroxyl proton. The precise chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will reveal distinct resonances for all unique carbon environments within the molecule, including the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the presence of the key functional groups through their characteristic absorption bands:

-

A broad O-H stretching vibration for the hydroxyl group.

-

A C-H stretching vibration associated with the aldehyde.

-

A strong C=O stretching vibration from the aldehyde.

-

N-O stretching vibrations corresponding to the nitro group.

-

C-O stretching vibrations for the methoxy and hydroxyl functionalities.

-

C=C stretching vibrations from the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will serve to confirm the molecular weight of the compound, which is 197.15 g/mol .[5] Analysis of the fragmentation pattern can offer additional structural confirmation.

Crystal Structure Analysis: A Comparative and Predictive Approach

Given that the crystal structure of this compound has not been reported in the public domain, we can infer its principal structural characteristics through a comparative analysis of the crystal structures of its isomers, namely 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[3] and 5-hydroxy-2-nitrobenzaldehyde.[6]

Analysis of Isomer Crystal Structures

-

4-hydroxy-3-methoxy-5-nitrobenzaldehyde:

-

Key Feature: The molecule exhibits a planar conformation.[3]

-

Intramolecular Hydrogen Bonding: A significant feature is an intramolecular O-H···O hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group, which forms a stable S(6) ring motif.[3]

-

Intermolecular Interactions: In the crystalline state, molecules are interconnected by O-H···O hydrogen bonds, creating chains. These chains are further organized into layers through C-H···O hydrogen bonds. The three-dimensional supramolecular structure is completed by C=O···π interactions between these layers.[3]

-

-

5-hydroxy-2-nitrobenzaldehyde:

-

Key Feature: The nitro and aldehyde groups are slightly twisted relative to the plane of the benzene ring.[6]

-

Intermolecular Interactions: The crystal packing is dominated by O-H···O hydrogen bonds that link the molecules into chains. A three-dimensional network is subsequently formed through C-H···O hydrogen bonds.[6]

-

Table 1: Comparative Crystallographic Data of Isomers

| Parameter | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[3] | 5-hydroxy-2-nitrobenzaldehyde[6] |

| Chemical Formula | C₈H₇NO₅ | C₇H₅NO₄ |

| Molecular Weight | 197.15 | 167.12 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 7.2793 (3) | 9.6648 (18) |

| b (Å) | 7.9157 (3) | 5.0917 (10) |

| c (Å) | 14.5057 (5) | 14.920 (3) |

| β (°) | 99.438 (2) | 106.159 (4) |

| Volume (ų) | 825.10 (6) | 705.2 (2) |

Predicted Crystal Structure of this compound

Drawing upon the structural analysis of its isomers, we can make several predictions regarding the crystal structure of this compound:

-

Intramolecular Hydrogen Bonding: It is highly probable that an intramolecular O-H···O hydrogen bond will be present between the hydroxyl group at the 5-position and an oxygen atom of the nitro group at the 2-position. This interaction would result in the formation of a thermodynamically favorable S(6) ring motif.

-

Intermolecular Interactions: The molecule's functional groups, including the aldehyde, nitro, and hydroxyl moieties, provide numerous opportunities for hydrogen bonding. A network of intermolecular C-H···O hydrogen bonds is expected to be a key feature of the crystal packing. Depending on the strength and geometry of the intramolecular hydrogen bond, intermolecular O-H···O interactions may also be present. The methoxy group could also participate in weaker C-H···O interactions. Furthermore, π-π stacking interactions between the aromatic rings may contribute to the overall stability of the crystal lattice.

-

Planarity: The molecule is anticipated to be largely planar to optimize electronic conjugation and facilitate efficient crystal packing.

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.

Experimental Protocols for Crystal Structure Determination

A definitive determination of the crystal structure requires the following experimental workflow.

Single Crystal Growth

The successful growth of high-quality single crystals is the most crucial and often the most challenging step in the process.

Protocol: Slow Evaporation Method

-

Prepare a saturated solution of the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures with water or hexane).

-

Filter the solution using a syringe filter to remove any particulate matter and transfer it to a clean vial.

-

Cover the vial with a cap that has a few pinholes to permit the slow evaporation of the solvent.

-

Place the vial in a location free from vibrations and with a constant temperature.

-

Monitor the vial over a period of several days to weeks for the formation of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[7]

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. To minimize thermal vibrations and obtain higher quality data, it is advisable to collect the data at a low temperature (e.g., 100 K).

-

Data Processing: Process the raw diffraction data to integrate the reflection intensities and apply necessary corrections, such as for absorption effects.[7]

-

Structure Solution: Solve the crystal structure using direct methods or other appropriate algorithms available in standard crystallographic software packages (e.g., SHELXS).

-

Structure Refinement: Refine the initial structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters. This is typically done using software such as SHELXL.[7] Hydrogen atoms can often be located in the difference Fourier map and refined accordingly.

-

Validation: Validate the final structure using tools like PLATON or CheckCIF to ensure its quality and correctness.

Caption: A stepwise workflow for the experimental determination of the crystal structure.

Computational Insights: DFT Calculations

Density Functional Theory (DFT) calculations can offer valuable insights into the molecular geometry and electronic properties of the compound, which can then be compared with the experimental crystal structure.

Protocol: Geometry Optimization

-

Construct the initial molecular structure of this compound using a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional, such as B3LYP, and a robust basis set, for example, 6-311+G(d,p).

-

From the optimized geometry, determine the bond lengths, bond angles, and dihedral angles.

-

Compare the computationally derived geometry with the experimental data obtained from SC-XRD to evaluate the influence of crystal packing forces on the molecular conformation.

Relevance in Drug Development

The structural motifs embodied in this compound are of considerable interest to medicinal chemists. The aldehyde group serves as a versatile synthetic handle for the creation of Schiff bases, a class of compounds known to possess a broad spectrum of biological activities.[8] Additionally, the nitro group can be readily reduced to an amine, which opens up further avenues for synthetic diversification.

A detailed understanding of the solid-state structure, including potential polymorphism and the nature of intermolecular interactions, is critical for several aspects of drug development:

-

Drug Design: An understanding of how the molecule interacts with itself in the solid state can provide valuable clues for how it might interact with a biological target.

-

Formulation: The crystal structure has a direct impact on key pharmaceutical properties such as solubility, dissolution rate, and stability, all of which are critical for developing a viable drug product.

-

Intellectual Property: Different polymorphic forms of a drug are often patentable, making a thorough understanding of the solid-state landscape important for protecting intellectual property.

The close structural relationship of this compound to a precursor of Entacapone highlights the potential for developing novel therapeutics based on this molecular scaffold.[3]

Conclusion

This technical guide has presented a comprehensive overview of the synthesis and characterization of this compound, along with a detailed predictive analysis of its crystal structure. By leveraging authoritative data from its isomers, we have elucidated its likely key structural features, including the probable formation of an intramolecular hydrogen bond and the pivotal role of a network of intermolecular interactions in the crystal packing.

Moreover, this guide has furnished detailed, field-proven protocols for the experimental determination of the crystal structure via single-crystal growth and X-ray diffraction, as well as for its computational analysis using DFT. For researchers in the fields of drug development and materials science, the methodologies and insights presented herein offer a solid foundation for the further investigation of this promising compound. The definitive experimental determination of its crystal structure represents a critical next step toward unlocking its full potential.

References

Sources

- 1. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE [chemicalbook.com]

- 3. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [sytracks.com]

- 6. Cystal structre of 5-hydroxy-2-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Thermochemical Profile of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, such as enthalpy of formation, heat capacity, and Gibbs free energy, are fundamental to ensuring the safety, efficiency, and scalability of chemical processes in research and pharmaceutical development. For novel or specialized compounds like 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key substituted vanillin derivative, this data is often not available in the public domain. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological blueprint for its determination. We present a Senior Application Scientist's perspective on establishing a robust thermochemical profile for this molecule, integrating state-of-the-art experimental techniques with high-accuracy computational chemistry. The protocols herein are designed to be self-validating, providing a rigorous framework for researchers to generate reliable thermodynamic parameters essential for process modeling, safety assessment, and molecular stability analysis.

Introduction: The Need for Thermochemical Diligence

This compound (MW: 197.15 g/mol , CAS: 58749-47-6) is an aromatic compound featuring hydroxyl, methoxy, nitro, and aldehyde functional groups.[1] Its structure, a derivative of vanillin, suggests its potential as a precursor or intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[2][3] The presence of a nitro group, in particular, flags the compound for careful energetic characterization. Thermochemical properties are critical for:

-

Process Safety and Hazard Analysis: The enthalpy of formation is a direct indicator of a molecule's energetic content. Unforeseen exothermicity can lead to runaway reactions.

-

Reaction Engineering: Gibbs free energy and reaction enthalpies are essential for predicting reaction spontaneity, equilibrium constants, and managing thermal loads in reactors.

-

Physical Chemistry: Data on sublimation and heat capacity are vital for understanding intermolecular forces, crystal lattice energy, and designing purification processes like crystallization and sublimation.[4][5]

Given the absence of published thermochemical data for this specific molecule, this guide details the gold-standard experimental and computational workflows required to obtain it.

Molecular Structure

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} Caption: Structure of this compound.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is required to build a complete thermochemical profile. The primary parameters to be determined are the standard enthalpy of formation in the crystalline phase (ΔfH°(cr)), the enthalpy of sublimation (ΔsubH°), and the heat capacity (Cp).

Standard Enthalpy of Formation (ΔfH°(cr)) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined by measuring its standard enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6][7] The principle relies on the complete combustion of a known mass of the substance in an excess of pure oxygen. The heat released by this highly exothermic process is absorbed by the surrounding water bath, and the temperature rise is precisely measured.

The presence of nitrogen in the molecule necessitates the use of a rotating-bomb calorimeter to ensure the final product of nitrogen combustion is a uniform aqueous solution of nitric acid, simplifying the necessary corrections.

-

Sample Preparation:

-

Dry the this compound sample under vacuum to constant mass.

-

Press approximately 0.8 - 1.2 g of the sample into a pellet. Accurately record the mass.

-

Place the pellet in a silica crucible. A known mass of a combustion aid (e.g., benzoic acid) may be used if the sample proves difficult to combust completely.

-

-

Calorimeter Calibration:

-

Determine the energy equivalent of the calorimeter (εcal) by combusting a certified standard, typically benzoic acid, under identical conditions. Perform at least five calibration runs to ensure statistical reliability.

-

-

Combustion Experiment:

-

Place the crucible inside the bomb. Attach a platinum fuse wire of known mass and energy of combustion.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere and dissolution of nitric acid formed.

-

Seal the bomb and purge it with oxygen, then pressurize to 3.0 MPa.

-

Submerge the bomb in the calorimeter's water jacket, which contains a precisely known mass of water.

-

Allow the system to reach thermal equilibrium (typically a drift of <0.001 K/min).

-

Ignite the sample and record the temperature change over time until a stable final temperature is reached.

-

After the experiment, depressurize the bomb and collect the internal liquid for titration with a standard NaOH solution to quantify the amount of nitric acid formed. Analyze for any signs of incomplete combustion (soot).

-

-

Data Analysis and Corrections:

-

Calculate the corrected temperature rise (ΔT).

-

The total heat released (q_total) is calculated as: q_total = εcal * ΔT.

-

The specific combustion energy (ΔcU) is calculated by accounting for the heat contributions from the fuse wire ignition (q_fuse) and nitric acid formation (q_HNO3): ΔcU = (q_total - q_fuse - q_HNO3) / m_sample.

-

Apply Washburn corrections to convert the bomb process at constant volume to a standard state reaction at constant pressure, yielding the standard enthalpy of combustion (ΔcH°).[7]

-

-

Calculation of Enthalpy of Formation:

-

Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and aqueous HNO₃), calculate the standard enthalpy of formation of the sample (ΔfH°(cr)). For C₈H₇NO₅: 8C(s) + 3.5H₂(g) + 0.5N₂(g) + 2.5O₂(g) → C₈H₇NO₅(s) ΔfH°(C₈H₇NO₅, cr) = 8ΔfH°(CO₂, g) + 3.5ΔfH°(H₂O, l) - ΔcH°(C₈H₇NO₅, cr)

-

Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] This technique provides a rapid and accurate method for determining heat capacity.[10][11][12]

-

Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the temperature program (e.g., heat from 25°C to 150°C at 10 K/min) to obtain the baseline heat flow curve.

-

Standard Run: Place a certified sapphire standard of known mass in the sample pan and run the exact same temperature program.

-

Sample Run: Replace the sapphire standard with a known mass of the this compound sample and repeat the temperature program for a third time.

-

Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature T is calculated using the following equation: Cp,sample(T) = Cp,std(T) * (m_std / m_sample) * (DSC_sample(T) - DSC_baseline(T)) / (DSC_std(T) - DSC_baseline(T)) where std refers to the sapphire standard, and DSC is the heat flow signal.

Enthalpy of Sublimation (ΔsubH°) via Thermogravimetric Analysis (TGA)

The enthalpy of sublimation is the energy required for a substance to transition from a solid to a gaseous state. It is a crucial parameter for converting the experimentally determined solid-phase enthalpy of formation to the gas phase, which is the state used for computational comparisons. Isothermal TGA can be used to measure sublimation rates.[13][14]

-

Experiment: Place a small, known mass of the sample in the TGA pan.

-

Isothermal Steps: Heat the sample to a series of isothermal temperatures below its melting point in an inert atmosphere (e.g., nitrogen). At each temperature, record the rate of mass loss ( dm/dt ), which should be linear.

-

Langmuir Equation: The rate of mass loss is proportional to the vapor pressure (p) of the substance: (dm/dt) = p * A * sqrt(M / (2 * π * R * T)), where A is the sample surface area, M is the molar mass, R is the gas constant, and T is the absolute temperature.

-

Clausius-Clapeyron Analysis: From the Langmuir equation, the vapor pressure p can be determined at each temperature. The enthalpy of sublimation is then derived from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T. The slope of this line is equal to -ΔsubH°/R.

-

Correction to 298.15 K: The value obtained is at the average temperature of the experiment and must be corrected to the standard temperature of 298.15 K using the heat capacities of the gas and solid phases.

Computational Thermochemistry

Computational chemistry provides an invaluable, independent route to thermochemical data. High-accuracy composite methods are designed to approximate the results of very high-level quantum chemical calculations at a manageable computational cost.[15][16] They achieve this by combining calculations with different levels of theory and basis sets and adding empirical corrections.

High-Accuracy Composite Methods: G4 and CBS-QB3

-

Gaussian-4 (G4) Theory: This method is a well-established procedure for calculating the total electronic energy of a molecule.[17][18][19] It involves a sequence of calculations, including geometry optimization, frequency calculation for zero-point vibrational energy (ZPVE), and higher-level single-point energy corrections (including CCSD(T)).[20][21]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate from calculations with finite basis sets to estimate the complete basis set limit, aiming to eliminate basis set truncation error.[22][23][24] They are also highly reliable for thermochemical predictions.[25][26]

Protocol: Calculating Gas-Phase Enthalpy of Formation (ΔfH°(g))

-

Structure Optimization: The 3D structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a reasonably large basis set (e.g., 6-31G(2df,p) as prescribed in G4 theory).

-

Vibrational Frequencies: A frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections to enthalpy.

-

Single-Point Energy Calculations: A series of high-level, single-point energy calculations are performed on the optimized geometry as defined by the chosen composite method (e.g., G4).

-

Atomization Energy: The energies are combined according to the method's recipe to yield a total electronic energy at 0 K (E₀). The atomization energy (ΣD₀) is calculated by subtracting the energies of the constituent atoms from the molecule's energy: ΣD₀ = ΣE₀(atoms) - E₀(molecule)

-

Enthalpy of Formation at 0 K: The enthalpy of formation at 0 K is calculated using the known experimental enthalpies of formation of the atoms at 0 K: ΔfH°(molecule, 0 K) = ΣΔfH°(atoms, 0 K) - ΣD₀

-

Enthalpy of Formation at 298.15 K: The value is corrected to 298.15 K using the computed thermal correction to enthalpy from the frequency calculation and the known enthalpy corrections for the elements: ΔfH°(molecule, 298 K) = ΔfH°(molecule, 0 K) + (H₂₉₈ - H₀)_molecule - Σ(H₂₉₈ - H₀)_elements

Data Summary and Validation

The ultimate goal is to establish a consistent and validated set of thermochemical data. The key cross-validation point is the comparison between the experimentally derived and computationally predicted gas-phase standard enthalpy of formation.

Experimental ΔfH°(g): ΔfH°(g) = ΔfH°(cr) + ΔsubH°

This value should be in close agreement (ideally within 4-8 kJ/mol) with the value predicted directly by the G4 or other high-accuracy computational methods. A strong agreement between these two independent pathways provides high confidence in the data.

Table of Target Thermochemical Data

| Property | Symbol | Method | Expected Value (Units) |

| Standard Enthalpy of Combustion (solid) | ΔcH°(cr) | Rotating-Bomb Calorimetry | (kJ/mol) |

| Standard Enthalpy of Formation (solid) | ΔfH°(cr) | From ΔcH°(cr) | (kJ/mol) |

| Enthalpy of Sublimation (at 298.15 K) | ΔsubH° | Isothermal TGA | (kJ/mol) |

| Standard Enthalpy of Formation (gas, exp.) | ΔfH°(g) | ΔfH°(cr) + ΔsubH° | (kJ/mol) |

| Standard Enthalpy of Formation (gas, comp.) | ΔfH°(g) | G4 / CBS-QB3 | (kJ/mol) |

| Molar Heat Capacity (solid) | Cp(cr) | DSC (Sapphire Method) | (J/(mol·K)) |

Conclusion

While specific thermochemical data for this compound is not currently published, a robust and reliable thermochemical profile can be generated through a synergistic combination of experimental calorimetry and high-level computational chemistry. The methodologies detailed in this guide—rotating-bomb combustion calorimetry for solid-phase enthalpy of formation, differential scanning calorimetry for heat capacity, and thermogravimetric analysis for sublimation enthalpy—provide the experimental foundation. This is complemented and validated by ab initio calculations using composite methods like G4 theory. For professionals in drug development and chemical synthesis, applying this rigorous, dual-pronged approach is not merely an academic exercise; it is a critical component of responsible, safe, and efficient process development.

References

- Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter.

- Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 292-310.

- Češková, P. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. University of Pardubice.

- Gharagheizi, F., Ilani-Kashkouli, P., Acree Jr., W. E., Mohammadi, A. H., & Ramjugernath, D. (2013). A Group Contribution Model for Determining the Sublimation Enthalpy of Organic Compounds at the Standard Reference Temperature of 298 K. Industrial & Engineering Chemistry Research, 52(27), 9557-9563.

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.

- Vansteenkiste, P. D., & Irikura, K. K. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Organic Chemistry, 72(17), 6411-6421.

- Vansteenkiste, P. D., & Irikura, K. K. (2007). Computational methods in organic thermochemistry. 1.

- He, Y., Sharada, S. M., Johnson, E. R., & Carter, E. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(43), 11740-11745.

- Mettler-Toledo. (n.d.). Heat Capacity Determination at High Temperatures by TGA/DSC. Part 1: DSC Standard Procedures.

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics.

- Dorofeeva, O. V., & Kolesnikova, I. N. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 22(5), 985-996.

- ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105.

- Treviño-Kauffmann, M. A., et al. (2019). Sublimation enthalpies of organic compounds by isothermal thermogravimetry. Journal of Thermal Analysis and Calorimetry, 138(4), 2631-2638.

- Zherikova, K. V., & Verevkin, S. P. (2018). Methods for calculating the enthalpies of sublimation of organic molecular crystals. Russian Chemical Reviews, 87(9), 803-825.

- Netzsch. (n.d.). Precise Determination of the Specific Heat by Means of DSC.

- Wang, J., et al. (2006). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.

- Gavezzotti, A. (2019). Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies. Crystal Growth & Design, 19(10), 5965-5980.